Phosphoric Acid Diethyl Octyl Ester

Description

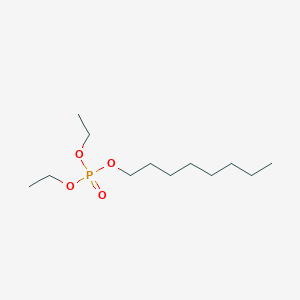

Structure

3D Structure

Properties

IUPAC Name |

diethyl octyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P/c1-4-7-8-9-10-11-12-16-17(13,14-5-2)15-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCSHBOAPHEPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174030 | |

| Record name | Ethyl octyl phosphate (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20195-13-5 | |

| Record name | Phosphoric acid, diethyl octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl octyl phosphate (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Phosphoric Acid Diethyl Octyl Ester

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways and reaction mechanisms for producing Phosphoric Acid Diethyl Octyl Ester, a trialkyl phosphate of significant interest. The document is structured to serve researchers, scientists, and professionals in drug development by elucidating the core chemical principles and offering practical, field-proven insights. Key synthesis routes, including phosphorylation via diethyl chlorophosphate and the Michaelis-Arbuzov reaction, are discussed in detail. The guide emphasizes the causality behind experimental choices, provides validated step-by-step protocols, and presents quantitative data in a clear, comparative format. All mechanistic claims and protocols are substantiated with citations to authoritative sources to ensure scientific integrity.

Introduction and Strategic Importance

Phosphoric acid esters, particularly mixed trialkyl phosphates like diethyl octyl ester, are a versatile class of organophosphorus compounds. Their unique physicochemical properties make them valuable as flame retardants, plasticizers, surfactants, and crucial intermediates in organic synthesis and drug delivery systems. The combination of short-chain ethyl groups and a longer-chain octyl group imparts a specific amphiphilicity and reactivity profile, making its controlled synthesis a topic of considerable importance.

This guide moves beyond a simple recitation of methods. It aims to provide a strategic understanding of why a particular synthetic route is chosen, the critical parameters that govern its success, and the mechanistic underpinnings of the transformation. By understanding the core principles, researchers can adapt and optimize these protocols for their specific applications.

Primary Synthesis Pathways: A Comparative Overview

Two principal and highly effective strategies dominate the synthesis of trialkyl phosphates like diethyl octyl ester:

-

Pathway A: Phosphorylation of 1-Octanol with Diethyl Chlorophosphate. This is a direct and often high-yielding approach where a pre-formed diethyl phosphorylating agent reacts with the target alcohol.

-

Pathway B: The Michaelis-Arbuzov Reaction. A classic and powerful method for forming carbon-phosphorus bonds, this pathway can be adapted to create the target phosphate ester, typically by reacting triethyl phosphite with an octyl halide.[1]

The choice between these pathways often depends on the availability of starting materials, desired purity, and scalability.

Pathway A: Phosphorylation via Diethyl Chlorophosphate

This method is arguably the most direct route to the target molecule. The core transformation involves the nucleophilic attack of 1-octanol on the electrophilic phosphorus atom of diethyl chlorophosphate.[2]

Reaction Mechanism

The reaction proceeds via a classical nucleophilic acyl substitution-type mechanism at the phosphorus center. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is essential. Its role is twofold: first, to deprotonate the 1-octanol, increasing its nucleophilicity, and second, to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting materials and halt the reaction.[3]

Caption: Workflow for the synthesis of Diethyl Octyl Phosphate via Diethyl Chlorophosphate.

Experimental Protocol: A Validated Method

This protocol is adapted from established procedures for the phosphorylation of alcohols.[4][5]

Materials & Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Standard laboratory glassware for workup and purification

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| 1-Octanol | 1.0 | 130.23 | (Specify mass) | Must be anhydrous. |

| Diethyl Chlorophosphate | 1.1 | 172.55 | (Specify mass) | Highly toxic and corrosive; handle with extreme care.[6] |

| Triethylamine (TEA) | 1.2 | 101.19 | (Specify volume) | Must be anhydrous. Acts as a base.[7] |

| Anhydrous Toluene | - | - | (Specify volume) | Reaction solvent. |

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Initial Charge: Charge the flask with anhydrous 1-octanol and anhydrous toluene. Begin stirring and cool the mixture to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine to the cooled solution.

-

Reagent Addition: Add diethyl chlorophosphate dropwise to the stirred solution via the dropping funnel over 30-45 minutes. It is critical to maintain the internal temperature below 10 °C to minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Pathway B: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, classically used to form a P-C bond.[8][9] While its primary use is for phosphonates, a variation can be employed for phosphate synthesis. The typical route involves the reaction of a trialkyl phosphite with an alkyl halide.[10]

Reaction Mechanism

The synthesis of diethyl octyl phosphate via this route involves reacting triethyl phosphite with an octyl halide (e.g., 1-bromooctane). The mechanism is a two-step process:

-

Sₙ2 Attack: The nucleophilic phosphorus atom of triethyl phosphite attacks the electrophilic carbon of the octyl halide, displacing the halide ion and forming a quasi-phosphonium salt intermediate.[9]

-

Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate in a second Sₙ2 reaction. This cleaves an ethyl-oxygen bond, yielding the final pentavalent diethyl octyl phosphate and a molecule of ethyl halide as a byproduct.[8][10]

High temperatures (typically 120-160 °C) are often required to drive the dealkylation step.[9]

Caption: The Michaelis-Arbuzov reaction mechanism for phosphate synthesis.

Experimental Protocol Considerations

A typical procedure involves heating a neat mixture of triethyl phosphite and 1-bromooctane.[11]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| Triethyl Phosphite | 1.2-1.5 | 166.16 | (Specify mass) | Excess used to ensure full conversion. |

| 1-Bromooctane | 1.0 | 193.13 | (Specify mass) | Reactivity: Iodide > Bromide > Chloride.[8] |

Procedure Outline:

-

Reaction Setup: Combine triethyl phosphite and 1-bromooctane in a flask equipped with a distillation head to collect the ethyl bromide byproduct.

-

Heating: Heat the mixture to ~150-160 °C. The reaction is often driven by the distillation of the lower-boiling ethyl bromide.

-

Monitoring: The reaction can be monitored by observing the cessation of ethyl bromide distillation.

-

Purification: The excess triethyl phosphite and the final product are separated by vacuum distillation. A patent describes heating triethyl phosphite and n-octyl bromide to 190°C for 5 hours, followed by vacuum distillation to achieve a high-purity product.[11]

Alternative Synthetic Approaches

While the two methods above are primary, other strategies exist, such as the Atherton-Todd reaction. This reaction can convert a dialkyl phosphite (like diethyl phosphite) into a phosphorylating agent in situ, which then reacts with an alcohol.[12][13] The reaction typically uses carbon tetrachloride as a chlorine source and a base.[14] This method can be effective but introduces chlorinated solvents, which may be undesirable.

Another approach involves reacting phosphorus oxychloride (POCl₃) with a stoichiometric mixture of ethanol and 1-octanol.[3][15] However, controlling the statistical distribution of products to favor the desired diethyl octyl ester can be challenging, often leading to a mixture of phosphate esters.

Conclusion

The synthesis of this compound can be reliably achieved through well-established organophosphorus chemistry. The phosphorylation of 1-octanol with diethyl chlorophosphate offers a direct, high-yielding route that is often preferred for its predictability and scalability, provided the hazardous nature of the phosphorylating agent is properly managed. The Michaelis-Arbuzov reaction provides a robust alternative, particularly when starting from alkyl halides. The selection of the optimal pathway requires a careful evaluation of starting material availability, safety protocols, and the desired scale of production. This guide provides the foundational knowledge and practical protocols for researchers to confidently undertake and adapt these syntheses for their specific scientific objectives.

References

-

Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. Available at: [Link]

-

BenchChem. (n.d.). Michaelis–Arbuzov reaction. J&K Scientific LLC. Retrieved January 13, 2026, from [Link]

- Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.

-

Coric, E., & Taliansky-Aronov, A. (2014). Atherton–Todd reaction: mechanism, scope and applications. Beilstein Journal of Organic Chemistry, 10, 1166-1196. Available at: [Link]

-

Bentley, T. W. (2015). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. ResearchGate. Available at: [Link]

-

PubMed. (2014). Atherton–Todd reaction: mechanism, scope and applications. National Center for Biotechnology Information. Available at: [Link]

-

NIH. (2019). Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). Atherton–Todd reaction. Retrieved January 13, 2026, from [Link]

-

Organic Chemistry Portal. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2006). The Mild Synthesis of Oxime Phosphates by Atherton—Todd Reaction. Available at: [Link]

- Google Patents. (2016). CN105503944A - Method for preparing n-octylphosphonic acid.

-

Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved January 13, 2026, from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Diethyl chlorophosphate, 97%. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2016). Diethyl Chlorophosphate. Available at: [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). Diethylphosphite. Retrieved January 13, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Available at: [Link]

-

ResearchGate. (2016). Is there any methods to synthesize diethyl or dimethyl phosphate?. Retrieved January 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 3. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. BJOC - Photorelease of phosphates: Mild methods for protecting phosphate derivatives [beilstein-journals.org]

- 6. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 10. Arbuzov Reaction [organic-chemistry.org]

- 11. CN105503944A - Method for preparing n-octylphosphonic acid - Google Patents [patents.google.com]

- 12. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]

- 13. Atherton-Todd reaction: mechanism, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of diethyl octyl phosphate

An In-Depth Technical Guide to the Physicochemical Properties of Diethyl Octyl Phosphate (CAS: 20195-13-5)

Introduction

Diethyl octyl phosphate (DEOP), registered under CAS Number 20195-13-5, is an organophosphate ester of significant interest in pharmaceutical sciences and organic synthesis.[1][2] Structurally, it is a trialkyl phosphate featuring two ethyl groups and one octyl group esterified to a central phosphate core. This amphiphilic nature, combining a polar phosphate head with nonpolar alkyl chains, underpins its utility.

In the field of drug development, DEOP is primarily recognized for its role as a penetration enhancer in transdermal drug delivery systems.[1] Its mechanism involves the temporary and reversible disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This action facilitates the passage of active pharmaceutical ingredients (APIs) through this formidable barrier into the deeper layers of the skin and systemic circulation. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of DEOP, detailing the experimental logic for their determination and outlining protocols for its synthesis and analysis.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. Diethyl octyl phosphate is defined by its specific molecular structure and corresponding identifiers.

-

IUPAC Name: Diethyl octyl phosphate

-

Synonyms: Phosphoric Acid Diethyl Octyl Ester, Ethyl Octyl Phosphate[1][3]

-

Molecular Weight: 266.31 g/mol [3]

The relationship between the constituent atoms is visualized in the diagram below.

Core Physicochemical Properties

The physical and chemical properties of DEOP dictate its behavior in various systems, from formulation matrices to biological membranes. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 20195-13-5 | [4][5] |

| Molecular Formula | C₁₂H₂₇O₄P | [2][4] |

| Molecular Weight | 266.31 g/mol | [3] |

| Physical State | Liquid (at standard conditions) | Assumed |

| Boiling Point | 288.3 °C at 760 mmHg | [4] |

| Density | 0.986 g/cm³ | [4] |

| Flash Point | 142.1 °C | [4] |

| Vapor Pressure | 0.00409 mmHg at 25 °C | [1] |

| Refractive Index | 1.43 | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

| Melting Point | Not Available | [4] |

Discussion of Properties:

-

Physical State: Diethyl octyl phosphate is a liquid at room temperature. Its high boiling point and low vapor pressure are characteristic of a molecule with a significant molecular weight and polar functional group, leading to strong intermolecular forces.

-

Solubility: The molecule's amphiphilic character, with a polar phosphate group and nonpolar alkyl chains, results in limited solubility in highly polar solvents like water but better solubility in moderately polar organic solvents like ethyl acetate and chloroform.[1] This property is crucial for its application in lipid-rich environments like the stratum corneum.

-

Thermal Properties: A flash point of 142.1 °C indicates that DEOP is not highly flammable but requires careful handling at elevated temperatures.[4] The high boiling point suggests that purification by vacuum distillation is the preferred method to prevent thermal decomposition.

Synthesis and Purification

From a synthetic chemistry perspective, the formation of diethyl octyl phosphate is a straightforward phosphorylation reaction. The most common and logical pathway involves the reaction of 1-octanol with diethyl chlorophosphate.[4][6] This reaction is an example of nucleophilic substitution at the phosphorus center.

Experimental Protocol: Synthesis of Diethyl Octyl Phosphate

This protocol describes a representative lab-scale synthesis. The causality for key steps is provided to ensure a robust and self-validating procedure.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-octanol (1.0 eq.) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Causality: The use of flame-dried glassware and an inert nitrogen atmosphere is critical to prevent the hydrolysis of the highly moisture-sensitive diethyl chlorophosphate reagent, which would otherwise form diethyl phosphate and reduce the yield.

-

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Causality: The phosphorylation reaction is exothermic. Cooling controls the reaction rate, preventing potential side reactions and ensuring safety.

-

-

Reagent Addition: Add diethyl chlorophosphate (1.05 eq.) to the dropping funnel. Add pyridine or triethylamine (1.1 eq.) to the reaction mixture. Slowly add the diethyl chlorophosphate dropwise to the stirred solution over 30-60 minutes.

-

Causality: A slight excess of the phosphorylating agent ensures complete consumption of the limiting alcohol. The base (pyridine or triethylamine) is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This prevents the acid from catalyzing undesirable side reactions, such as ether formation or ester cleavage.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, cool the mixture again to 0 °C and slowly quench by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine (to reduce the amount of dissolved water).

-

Causality: This sequence of washes systematically removes unreacted starting materials and byproducts (e.g., pyridinium hydrochloride), which is a critical step for simplifying the final purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield the pure diethyl octyl phosphate.

-

Causality: Given the high boiling point of the product, vacuum distillation is necessary to lower the boiling temperature and prevent thermal degradation.

-

Spectroscopic and Analytical Characterization

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and octyl chains.

-

A triplet around δ 0.9 ppm (3H) for the terminal methyl group of the octyl chain.

-

A broad multiplet between δ 1.2-1.7 ppm integrating to 12H for the methylene groups of the octyl chain.

-

A triplet around δ 1.3 ppm (6H) for the methyl groups of the two ethyl esters.

-

A multiplet (quartet of doublets due to coupling with both adjacent protons and the phosphorus atom) around δ 4.1 ppm (4H) for the methylene groups of the ethyl esters.

-

A multiplet around δ 4.0 ppm (2H) for the methylene group of the octyl chain attached to the phosphate oxygen.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment. A computed spectrum is available on SpectraBase, which can serve as a reference.[9] Key signals would include those for the CH₃ and CH₂ groups of the ethyl and octyl chains, with carbons closer to the electronegative phosphate group shifted downfield.

-

³¹P NMR: Phosphorus-31 NMR is a highly diagnostic technique for organophosphorus compounds.[10] For a phosphate ester like DEOP, a single peak is expected in the proton-decoupled spectrum. The chemical shift should appear in the typical range for trialkyl phosphates, generally between δ 0 and -5 ppm (relative to 85% H₃PO₄).[11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by several key absorptions:

-

A strong, sharp peak around 1250-1280 cm⁻¹ corresponding to the P=O (phosphoryl) stretching vibration.

-

Strong C-O stretching vibrations in the 1000-1100 cm⁻¹ region.

-

P-O-C stretching vibrations, also in the fingerprint region.

-

C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion (M⁺) at m/z 266 may be weak or absent. The fragmentation pattern will be characterized by cleavage of the alkyl chains. Common fragmentation pathways for alkyl phosphates include the loss of alkene fragments (e.g., loss of ethene, C₂H₄) from the ethyl groups and cleavage at the P-O-C bonds.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust method for the qualitative and quantitative analysis of diethyl octyl phosphate.

-

System Configuration:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Causality: A 5% phenyl-methylpolysiloxane phase provides excellent thermal stability and good resolution for a wide range of semi-volatile compounds, including organophosphate esters.[13]

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

-

-

GC Method Parameters:

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Causality: Splitless injection is used to maximize the transfer of analyte onto the column, which is necessary for trace analysis and achieving low detection limits.

-

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Causality: The temperature program is designed to first focus the analytes at the head of the column at a low temperature and then ramp at a controlled rate to elute compounds based on their boiling points, ensuring good separation from solvent and other matrix components.

-

-

-

MS Method Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification to improve sensitivity.

-

Applications in Research and Development

The primary application of diethyl octyl phosphate is as a chemical permeation enhancer.[1] Its amphiphilic structure allows it to integrate into the lipid bilayers of the stratum corneum. This integration disrupts the tight packing of the lipids, increasing their fluidity and creating transient pathways through which drug molecules can more easily diffuse. This mechanism is particularly effective for delivering moderately lipophilic APIs that would otherwise have poor skin permeability.

Additionally, as a trialkyl phosphate, it can serve as a reagent or building block in organic synthesis, for example, in the preparation of other specialized organophosphorus compounds.[1]

Safety and Handling

According to the Safety Data Sheet for this compound (CAS 20195-13-5), the compound is classified as hazardous.[3]

-

GHS Classification:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.[3]

-

-

Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]

-

Avoid breathing vapors or mist.

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[3]

Conclusion

Diethyl octyl phosphate is a well-defined organophosphate ester with a distinct set of physicochemical properties that make it highly effective as a skin penetration enhancer. Its amphiphilicity, solubility profile, and thermal characteristics are key to its function and handling. A clear understanding of its synthesis via phosphorylation of 1-octanol and its characterization by modern analytical techniques such as GC-MS allows for its reliable preparation and quality control. Adherence to established safety protocols is necessary to mitigate the risks associated with its handling. This guide provides the foundational knowledge required for the effective and safe utilization of diethyl octyl phosphate in research and pharmaceutical development.

References

-

PubChem. (n.d.). Diethyl 1-octylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]

-

McGregor, D., & Re-Viv, A. (2011). Study of alkyl phosphates in industrial petroleum mixtures by comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry. Analytical and Bioanalytical Chemistry, 401(8), 2415–2422. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

LookChem. (n.d.). Cas 20195-13-5,diethyl octyl phosphate. Retrieved from [Link]

-

ResearchGate. (2011). Study of alkyl phosphates in industrial petroleum mixtures by comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry. Available from: [Link]

-

SpectraBase. (n.d.). Diethyl 1-octylphosphonate - Optional[31P NMR] - Chemical Shifts. Wiley. Retrieved from [Link]

-

Lin, C.-Y., et al. (2021). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. PubMed Central. Available from: [Link]

-

Chemsrc. (n.d.). diethyl octyl phosphate | CAS#:20195-13-5. Retrieved from [Link]

-

University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Nguyen, H., et al. (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC Stacks. Available from: [Link]

-

ResearchGate. (2015). Identification of alkylated phosphates by gas chromatography-mass spectrometric investigations with different ionization principles of a thermally aged commercial lithium ion battery electrolyte. Available from: [Link]

-

SpectraBase. (n.d.). Phosphoric acid, diethyl octyl ester - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2007). 31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. Available from: [Link]

-

Angene Chemical. (2025). Safety Data Sheet - this compound. Retrieved from [Link]

-

Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. RSC Publishing. Available from: [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. angenechemical.com [angenechemical.com]

- 4. diethyl octyl phosphate | CAS#:20195-13-5 | Chemsrc [chemsrc.com]

- 5. 20195-13-5|Diethyl octyl phosphate|BLD Pharm [bldpharm.com]

- 6. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 7. Study of alkyl phosphates in industrial petroleum mixtures by comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 11. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phosphoric Acid Diethyl Octyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Phosphoric Acid Diethyl Octyl Ester (CAS Number: 20195-13-5), a member of the organophosphate ester family. Synthesizing foundational chemical principles with practical applications, this document is intended to serve as a vital resource for professionals in research and drug development. While specific data for this particular ester is limited in publicly available literature, this guide extrapolates from the well-established chemistry of dialkyl phosphates and organophosphate esters to provide a robust framework for its study and potential application.

Compound Profile and Physicochemical Properties

This compound, also known as diethyl octyl phosphate, is an organophosphorus compound with the chemical formula C12H27O4P and a molecular weight of 266.31 g/mol .[1] Its structure features a central phosphate group bonded to two ethyl groups and one octyl group. This asymmetric substitution pattern influences its physicochemical properties, such as solubility and thermal stability, which are critical determinants of its behavior in both chemical and biological systems.

| Property | Value | Source |

| CAS Number | 20195-13-5 | [1][2] |

| Molecular Formula | C12H27O4P | [1][2] |

| Molecular Weight | 266.31 g/mol | [1] |

| Synonyms | Diethyl octyl phosphate | [2] |

| Appearance | Not specified (typically a liquid) | N/A |

| Boiling Point | Not specified | N/A |

| Density | 0.986 g/cm³ | [3] |

| Flash Point | 142.1°C | [3] |

Synthesis and Manufacturing

The synthesis of dialkyl phosphates such as diethyl octyl phosphate can be achieved through several established routes in organophosphorus chemistry. A common and scalable method involves the reaction of phosphorus oxychloride (POCl3) with the corresponding alcohols.[2][4]

General Synthesis Workflow

Caption: Generalized synthesis workflow for diethyl octyl phosphate.

Step-by-Step Synthesis Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for synthesizing dialkyl phosphates and should be optimized for the specific synthesis of diethyl octyl phosphate.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phosphorus oxychloride (1.0 eq) in anhydrous toluene.

-

Alcohol Addition: A mixture of ethanol (2.0 eq), 1-octanol (1.0 eq), and triethylamine (3.0 eq) is added dropwise to the stirred POCl3 solution at a controlled temperature (typically 0-10°C) to manage the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.

-

Workup: The reaction mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration. The filtrate is then subjected to steam hydrolysis to convert the intermediate phosphorochloridate to the final phosphate ester.

-

Purification: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the pure this compound.

Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented, organophosphate esters are a versatile class of molecules with several established and emerging roles in the pharmaceutical sciences.

-

Excipients and Plasticizers: Due to their plasticizing properties, organophosphate esters can be used in the formulation of solid dosage forms, such as tablets and capsules, to improve the mechanical properties of polymer coatings.[5][6]

-

Drug Delivery Systems: Polyphosphoesters, a class of polymers containing phosphate ester linkages, are being investigated for their utility in drug delivery.[7] These polymers can be biodegradable and offer the potential for controlled drug release. The incorporation of lipophilic side chains, such as an octyl group, can modulate the polymer's properties for specific drug delivery applications.

-

Prodrugs: The phosphate ester moiety can be used as a cleavable promoiety in prodrug design to enhance the solubility and bioavailability of parent drugs.

Analytical Methodologies

The analysis of organophosphate esters like diethyl octyl phosphate typically relies on chromatographic techniques coupled with mass spectrometry for sensitive and selective detection.

Analytical Workflow

Caption: A typical analytical workflow for the determination of diethyl octyl phosphate.

Recommended Analytical Techniques

| Technique | Description | Advantages | Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for the separation and identification of volatile and semi-volatile compounds. | High resolution, excellent for structural elucidation. | Derivatization may be required for polar analytes. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective method for the analysis of a wide range of compounds in complex matrices. | High sensitivity and specificity, suitable for non-volatile compounds. | Matrix effects can influence ionization efficiency. |

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

-

To 1 mL of the sample (e.g., plasma, urine), add an appropriate internal standard.

-

Add 3 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for chromatographic analysis.

Safety, Handling, and Toxicity

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Toxicological Profile (General for Organophosphates)

The primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[8] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors. Symptoms of organophosphate poisoning can include headache, dizziness, nausea, and in severe cases, respiratory distress and convulsions.[8] It is important to note that the toxicity of individual organophosphate esters can vary significantly based on their chemical structure.

Conclusion

This compound is a representative of the diverse class of organophosphate esters. While specific research on this compound is not extensive, this guide provides a foundational understanding of its synthesis, potential applications, analysis, and safety considerations based on the well-established principles of organophosphorus chemistry. As research in materials science and drug development continues to evolve, the unique properties of such esters may be leveraged for novel applications.

References

-

ResearchGate. A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment. [Link]

-

ScienceDirect. A comprehensive and quantitative comparison of organophosphate esters: Characteristics, applications, environmental occurrence, toxicity, and health risks. [Link]

-

MDPI. Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. [Link]

-

ACS Publications. REACTIONS OF DIALKYL PHOSPHITES. SYNTHESIS OF DIALKYL CHLOROPHOSPHATES, TETRAALKYL PYROPHOSPHATES, AND MIXED ORTHOPHOSPHATE ESTERS1. [Link]

-

ChemSrc. diethyl octyl phosphate | CAS#:20195-13-5. [Link]

-

Medscape. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. [Link]

-

ACS Publications. Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States. [Link]

-

JETIR. SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. [Link]

- Google Patents. CN105503944A - Method for preparing n-octylphosphonic acid.

-

PubMed. Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States. [Link]

-

EPA. Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates. [Link]

-

ResearchGate. Determination of Organophosphate Esters in Cosmetics by Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry. [Link]

-

PubMed. Polyphosphates and other phosphorus-containing polymers for drug delivery applications. [Link]

-

PubChem. Diethyl octylphosphonate | C12H27O3P | CID 70604. [Link]

-

Wikipedia. Organophosphate. [Link]

-

ResearchGate. Synthesis of aluminum alkylphosphinates under atmospheric pressure. [Link]

-

ResearchGate. Properties and applications of common organophosphate esters. [Link]

-

MDPI. Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. [Link]

-

MDPI. Organophosphate Esters in Marine Environments: Source, Transport and Distribution. [Link]

-

PubMed. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. [Link]

-

Georganics. Diethyl phosphate - general description and application. [Link]

-

PubMed Central (PMC). Organophosphate Esters in China: Fate, Occurrence, and Human Exposure. [Link]

-

Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]

-

ResearchGate. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples | Request PDF. [Link]

-

PubChem. Diethyl phosphate | C4H11O4P | CID 654. [Link]

-

MDPI. Phosphorus Compounds of Natural Origin: Prebiotic, Stereochemistry, Application. [Link]

-

PubMed Central (PMC). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. [Link]

-

Wikipedia. Mustard gas. [Link]

-

MDPI. Tissue-Specific Distribution of Legacy and Emerging Organophosphorus Flame Retardants and Plasticizers in Frogs. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 3. Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children’s Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organophosphate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

A Spectroscopic Guide to the Structural Confirmation of Phosphoric Acid Diethyl Octyl Ester

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural confirmation of Phosphoric Acid Diethyl Octyl Ester, a trialkyl phosphate of interest in various industrial and research applications. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices in mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. By integrating established analytical principles with field-proven insights, this guide offers a self-validating system for the unambiguous structural elucidation of the target molecule. All protocols and interpretations are grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Analytical Imperative for Structural Confirmation

This compound, with the molecular formula C₁₂H₂₇O₄P, belongs to the broad class of organophosphate esters. The precise arrangement of its diethyl and octyl chains around the central phosphate core dictates its physicochemical properties and potential applications. Consequently, unambiguous structural confirmation is a critical prerequisite for any research, development, or quality control endeavor involving this compound. This guide presents a multi-pronged spectroscopic approach, leveraging the unique strengths of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to achieve a holistic and definitive structural characterization.

The analytical philosophy espoused in this guide is one of convergence. No single technique provides a complete structural picture. Instead, it is the synergistic interpretation of data from these orthogonal methods that builds an unassailable case for the structure of this compound.

Molecular Structure and Analytical Workflow

The logical flow for the structural confirmation of this compound is a systematic progression from establishing the molecular mass and elemental composition to delineating the specific connectivity of the atoms.

Caption: Overall analytical workflow for the structural confirmation of this compound.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Blueprint

Mass spectrometry serves as the initial and indispensable tool for determining the molecular weight of this compound and for gaining insight into its substructures through controlled fragmentation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques for the analysis of organophosphate esters.[1][2]

Causality in Method Selection: GC-MS versus LC-MS

The choice between GC-MS and LC-MS is dictated by the volatility and thermal stability of the analyte. This compound, with a predicted boiling point of approximately 288.3°C at 760 mmHg, is amenable to GC-MS analysis.[3] However, for potentially less volatile analogs or in complex matrices, LC-MS offers a gentler ionization approach, minimizing the risk of thermal degradation.

Experimental Protocol: GC-MS Analysis

This protocol is a representative method for the analysis of organophosphate esters.[3]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 15°C/min to 200°C, followed by a ramp of 10°C/min to 280°C, and hold for 5 minutes.

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The electron ionization mass spectrum of this compound is predicted to exhibit a molecular ion peak ([M]⁺) at m/z 266. The fragmentation pattern is anticipated to be characteristic of trialkyl phosphates, involving cleavages of the P-O and C-O bonds, as well as rearrangements.[4][5]

Table 1: Predicted Mass Spectral Data for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 266 | [C₁₂H₂₇O₄P]⁺ | Molecular Ion |

| 237 | [C₁₀H₂₂O₄P]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 181 | [C₄H₁₀O₄P]⁺ | Loss of an octyl radical (•C₈H₁₇) |

| 155 | [C₄H₁₂O₃P]⁺ | McLafferty rearrangement with loss of propene |

| 127 | [C₂H₈O₃P]⁺ | Loss of an octene molecule (C₈H₁₆) |

| 99 | [H₄O₄P]⁺ | Protonated phosphoric acid |

digraph "MS_Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#EA4335", fontname="Arial", fontsize=9];M [label="[C12H27O4P]+•\nm/z = 266", fillcolor="#FCE8E6"]; F1 [label="[C10H22O4P]+\nm/z = 237"]; F2 [label="[C4H10O4P]+\nm/z = 181"]; F3 [label="[C4H12O3P]+\nm/z = 155"]; F4 [label="[C2H8O3P]+\nm/z = 127"]; F5 [label="[H4O4P]+\nm/z = 99", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

M -> F1 [label="- •C2H5"]; M -> F2 [label="- •C8H17"]; F2 -> F3 [label="- C3H6"]; F2 -> F4 [label="- C8H16"]; F4 -> F5; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR will be employed.

The Rationale for a Multi-Nuclear Approach

-

¹H NMR: Provides information on the number and types of protons, their connectivity through spin-spin coupling, and their chemical environment.

-

¹³C NMR: Reveals the number of unique carbon environments and, in conjunction with DEPT experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary).

-

³¹P NMR: As a 100% naturally abundant, spin ½ nucleus, ³¹P NMR is highly informative for organophosphorus compounds, providing a sensitive probe of the electronic environment around the phosphorus atom.[6]

Experimental Protocol: NMR Analysis

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance III HD).

Acquisition Parameters:

-

¹H NMR: Standard single-pulse experiment with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Proton-decoupled experiment with a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

³¹P NMR: Proton-decoupled experiment with a spectral width of ~100 ppm, a relaxation delay of 2-5 seconds, and 64-128 scans. 85% H₃PO₄ is used as an external standard (0 ppm).[8]

Predicted NMR Spectra and Interpretation

The predicted NMR spectra for this compound are based on established chemical shift ranges and coupling constants for similar trialkyl phosphates.[8][9][10][11][12]

¹H NMR (400 MHz, CDCl₃):

-

δ ~4.1 ppm (quintet, 4H, J ≈ 7.1 Hz): The four methylene protons of the two ethyl groups, split by the adjacent methyl protons and coupled to the phosphorus atom.

-

δ ~4.0 ppm (quartet, 2H, J ≈ 6.7 Hz): The two methylene protons of the octyl chain adjacent to the phosphate oxygen, split by the next methylene group and coupled to the phosphorus atom.

-

δ ~1.6 ppm (quintet, 2H, J ≈ 7.5 Hz): The two methylene protons of the octyl chain β to the phosphate oxygen.

-

δ ~1.3 ppm (multiplet, 8H): The remaining six methylene protons of the octyl chain.

-

δ ~1.3 ppm (triplet, 6H, J ≈ 7.1 Hz): The six methyl protons of the two ethyl groups.

-

δ ~0.9 ppm (triplet, 3H, J ≈ 7.0 Hz): The three methyl protons of the octyl chain.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~68 ppm (doublet, ²JCP ≈ 6.0 Hz): The methylene carbons of the octyl chain adjacent to the phosphate oxygen.

-

δ ~64 ppm (doublet, ²JCP ≈ 6.0 Hz): The methylene carbons of the ethyl groups.

-

δ ~31-22 ppm: The remaining methylene carbons of the octyl chain.

-

δ ~16 ppm (doublet, ³JCP ≈ 7.0 Hz): The methyl carbons of the ethyl groups.

-

δ ~14 ppm: The methyl carbon of the octyl chain.

³¹P NMR (162 MHz, CDCl₃):

-

A single peak is expected in the range of δ -1 to -5 ppm .[13]

Table 2: Predicted NMR Data Summary for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~4.1 | quintet | 4H | -O-CH₂ -CH₃ |

| ¹H | ~4.0 | quartet | 2H | -O-CH₂ -(CH₂)₆-CH₃ |

| ¹H | ~1.6 | quintet | 2H | -O-CH₂-CH₂ -(CH₂)₅-CH₃ |

| ¹H | ~1.3 | multiplet | 8H | -(CH₂)₄-CH₃ |

| ¹H | ~1.3 | triplet | 6H | -O-CH₂-CH₃ |

| ¹H | ~0.9 | triplet | 3H | -(CH₂)₇-CH₃ |

| ¹³C | ~68 (d, ²JCP ≈ 6.0 Hz) | - | - | -O-C H₂-(CH₂)₆-CH₃ |

| ¹³C | ~64 (d, ²JCP ≈ 6.0 Hz) | - | - | -O-C H₂-CH₃ |

| ¹³C | ~31-22 | - | - | -(C H₂)₆-CH₃ |

| ¹³C | ~16 (d, ³JCP ≈ 7.0 Hz) | - | - | -O-CH₂-C H₃ |

| ¹³C | ~14 | - | - | -(CH₂)₇-C H₃ |

| ³¹P | ~ -1 to -5 | singlet | - | P |

Infrared (IR) Spectroscopy: Identifying the Functional Group Signature

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, IR spectroscopy is used to confirm the presence of the phosphate group and the alkyl chains.

The Vibrational Fingerprint of a Trialkyl Phosphate

The key vibrational modes for this compound are the stretching of the phosphoryl (P=O) bond, the stretching of the phosphate ester (P-O-C) bonds, and the stretching and bending of the C-H bonds in the alkyl chains.

Experimental Protocol: FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples like this compound due to its minimal sample preparation.[14]

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound onto the ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show strong and characteristic absorption bands.[15]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkyl chains) |

| 1470-1370 | Medium | C-H bending (alkyl chains) |

| 1260-1240 | Very Strong | P=O stretching (phosphoryl) |

| 1050-990 | Strong | P-O-C stretching (phosphate ester) |

Data Integration and Structural Confirmation: A Self-Validating System

The trustworthiness of the final structural assignment lies in the convergence of data from all three spectroscopic techniques.

-

Mass Spectrometry establishes the correct molecular weight (266 g/mol ) and provides fragment ions consistent with the proposed diethyl and octyl phosphate structure.

-

NMR Spectroscopy provides the definitive connectivity map. The ¹H and ¹³C NMR spectra confirm the presence and arrangement of the ethyl and octyl groups, and the characteristic ³¹P NMR chemical shift confirms the phosphate ester environment. The observed H-P and C-P couplings provide further evidence for the direct and through-bond proximity of these nuclei to the phosphorus atom.

-

Infrared Spectroscopy offers a rapid and unambiguous confirmation of the key functional groups: the strong P=O and P-O-C stretches are hallmarks of a phosphate ester, while the intense C-H stretches verify the presence of the alkyl chains.

When the data from these independent analyses are in complete agreement, the structure of this compound is confirmed with a high degree of confidence.

Conclusion: A Robust Framework for Structural Elucidation

This technical guide has outlined a comprehensive and scientifically rigorous approach to the structural confirmation of this compound. By not only presenting the "how" but also explaining the "why" behind the analytical choices, this document serves as a practical and educational resource. The integration of data from mass spectrometry, multi-nuclear NMR spectroscopy, and infrared spectroscopy creates a self-validating system that ensures the accuracy and reliability of the final structural assignment. This robust analytical framework is essential for any scientific endeavor that relies on the precise molecular identity of this and other organophosphate esters.

References

-

Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). LCGC International. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

How to prepare a liquid sample for FTIR spectrum? ResearchGate. [Link]

-

P-31 NMR Data for Protonated Trialkyl Phosphines. ResearchGate. [Link]

-

Matrix solid-phase dispersion coupled with gas chromatography-tandem mass spectrometry for simultaneous determination of 13 organophosphate esters in vegetables. PubMed. [Link]

-

Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry. ResearchGate. [Link]

-

Phosphorus-31 nuclear magnetic resonance chemical shifts of phosphoric acid derivatives. PubMed. [Link]

-

FTIR Sampling Techniques - Transmission: Liquids Sample Preparation. YouTube. [Link]

-

Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. LCGC International. [Link]

-

Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). LCGC International. [Link]

-

Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment. PubMed. [Link]

-

Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. PubMed. [Link]

-

Simultaneous accelerated solvent extraction and purification for the determination of 13 organophosphate esters in soils by gas chromatography-tandem mass spectrometry. PubMed. [Link]

-

Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. MDPI. [Link]

-

STANDARD OPERATING PROCEDURE FOR ORGANOPHOSPHONATES BY LC/MS/MS THE DETERMINATION OF NERVE AGENT DEGRADATION COMPOUNDS. EPA OSC Response. [Link]

-

Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction. PubMed. [Link]

-

Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]

-

Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC - NIH. [Link]

-

Diethyl phosphate. PubChem - NIH. [Link]

-

Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. PMC - NIH. [Link]

-

The first asymmetric synthesis of trialkyl phosphates on the basis of dynamic kinetic resolution in the phosphite method using a. The Royal Society of Chemistry. [Link]

-

Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]

-

Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. ResearchGate. [Link]

-

31 Phosphorus NMR. University of Ottawa. [Link]

-

FT-IR Spectroscopic Study of Triethyl Phosphate Adsorption on FAU Type Zeolite. ResearchGate. [Link]

-

NM230005E. JEOL. [Link]

-

8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

FT-IR Spectroscopic Study of Triethyl Phosphate Adsorption on FAU Type Zeolite. ResearchGate. [Link]

-

Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz. [Link]

-

Diethyl (2-oxopropyl)phosphonate. SpectraBase. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Triethyl phosphate. NIST WebBook. [Link]

-

Validation of Analytical Procedures Q2(R2). ICH. [Link]

-

Validation of Raman spectroscopic procedures in agreement with ICH guideline Q2 with considering the transfer to real time monitoring of an active coating process. PubMed. [Link]

-

FT-IR Spectral analysis of triphenyl phosphate. ResearchGate. [Link]

-

Validation of Raman spectroscopic procedures in agreement with ICH guideline Q2 with considering the transfer to real time monitoring of an active coating process. ResearchGate. [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Jurnal UPI. [Link]

-

Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. [Link]

-

Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Milne Library. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. rsc.org [rsc.org]

- 9. DIETHYL ETHYLPHOSPHONATE(78-38-6) 13C NMR [m.chemicalbook.com]

- 10. diethyl benzylphosphonate(1080-32-6) 13C NMR spectrum [chemicalbook.com]

- 11. Diethyl phosphite(762-04-9) 1H NMR spectrum [chemicalbook.com]

- 12. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. jascoinc.com [jascoinc.com]

- 15. researchgate.net [researchgate.net]

solubility profile of "Phosphoric Acid Diethyl Octyl Ester" in various solvents

An In-Depth Technical Guide to the Solubility Profile of Phosphoric Acid Diethyl Octyl Ester

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key excipient is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound, an organophosphate ester of significant interest in various industrial and pharmaceutical applications. In the absence of a complete, publicly available dataset, this guide emphasizes the establishment of a robust, scientifically-grounded experimental protocol. We delve into the theoretical underpinnings of solubility, present a detailed, step-by-step methodology for solubility determination using the gold-standard shake-flask method, and provide a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the physicochemical properties of this compound and similar compounds.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS 20195-13-5) is an organophosphate ester with a molecular formula of C12H27O4P.[1] Organophosphate esters are a diverse class of compounds utilized as plasticizers, flame retardants, and intermediates in chemical synthesis.[2] In the context of drug development, understanding the solubility of such a molecule is paramount. Solubility dictates the choice of solvents for synthesis and purification, the selection of appropriate vehicles for preclinical and clinical formulations, and ultimately, the absorption and bioavailability of a potential therapeutic agent. A comprehensive solubility profile across a range of solvents with varying polarities is therefore an indispensable component of its pre-formulation characterization.

Ester molecules, such as this compound, are polar but generally incapable of donating hydrogen bonds, although they can act as hydrogen bond acceptors.[3][4][5] This characteristic, combined with the presence of a long, non-polar octyl chain, suggests a complex solubility behavior that necessitates empirical determination. The general principle of "like dissolves like" provides a foundational but qualitative prediction of its solubility.[6][7] For instance, its significant non-polar character, imparted by the octyl and diethyl groups, would suggest good solubility in non-polar organic solvents. Conversely, the polar phosphate group may impart some degree of solubility in more polar solvents. Preliminary data indicates slight solubility in chloroform and ethyl acetate.[8] For the related compound, octyl acid phosphate, insolubility in water has been noted.[9][10]

This guide will provide the necessary theoretical background and a detailed experimental protocol to move beyond qualitative predictions to quantitative solubility determination.

Theoretical Framework: Principles of Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium process, governed by the change in Gibbs free energy of the system. Dissolution involves the disruption of intermolecular forces in both the solute and the solvent, and the formation of new solute-solvent interactions.

Key factors influencing the solubility of this compound include:

-

Solvent Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further categorized as protic (containing O-H or N-H bonds) or aprotic.[7] The polarity of the solvent will significantly impact its ability to solvate the polar phosphate head and the non-polar alkyl tails of the molecule.

-

Hydrogen Bonding: While the ester itself cannot form hydrogen bonds with other ester molecules, the oxygen atoms in the phosphate group can act as hydrogen bond acceptors with protic solvents like water or ethanol.[3][5] The extent of this interaction will influence solubility.

-

Molecular Structure: The long octyl chain contributes significantly to the lipophilicity of the molecule, favoring solubility in non-polar solvents. The diethyl phosphate group, being more polar, will favor interactions with polar solvents. The overall solubility will be a balance of these two competing characteristics.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[11][12] The following protocol is a comprehensive, self-validating system for characterizing the solubility of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

A range of solvents (HPLC grade or equivalent) covering a spectrum of polarities (e.g., n-hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, water, and relevant buffer solutions for pharmaceutical applications).

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector, or Mass Spectrometer) for quantification.[2][13][14][15]

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Methodology

-

Preparation of the Test System:

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C for physiological relevance).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[18] It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the settling of the excess solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid particles.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove any fine, undissolved particles. This step is critical to avoid artificially high solubility readings.[19]

-

-

Quantification:

-

Prepare a series of accurate dilutions of the clear filtrate with the same solvent.

-

Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC.[2][13][14][15] A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear and concise table for easy comparison and analysis.

Solubility Data Table (Hypothetical Data)

| Solvent Class | Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) at 25°C |

| Non-Polar | n-Hexane | 0.1 | 1.88 | > 100 (Miscible) |

| Toluene | 2.4 | 2.38 | > 100 (Miscible) | |

| Polar Aprotic | Diethyl Ether | 2.8 | 4.34 | > 100 (Miscible) |

| Ethyl Acetate | 4.4 | 6.02 | Highly Soluble (>50) | |

| Acetone | 5.1 | 20.7 | Highly Soluble (>50) | |

| Polar Protic | Ethanol | 4.3 | 24.5 | Highly Soluble (>50) |

| Methanol | 5.1 | 32.7 | Moderately Soluble (10-50) | |

| Water | 10.2 | 80.1 | Sparingly Soluble (0.1-1.0) | |

| PBS (pH 7.4) | N/A | ~79 | Sparingly Soluble (0.1-1.0) |

Note: The values presented are hypothetical and serve as an illustrative example of how to present the data. Actual experimental results should be reported.

Discussion and Interpretation of Expected Results

The solubility of this compound is expected to be dominated by the long octyl and two ethyl alkyl chains, making it highly soluble in non-polar and moderately polar aprotic solvents.

-

High Solubility in Non-Polar and Polar Aprotic Solvents: Due to the principle of "like dissolves like," the significant non-polar character of the molecule would lead to high solubility or miscibility in solvents like n-hexane, toluene, diethyl ether, and ethyl acetate.[6][7] Van der Waals forces would be the predominant intermolecular interactions in these systems.

-

Solubility in Polar Protic Solvents: In alcohols such as ethanol, the molecule is expected to be highly soluble. This is due to the alcohol's ability to interact with both the polar phosphate head (via hydrogen bonding as an acceptor) and the non-polar alkyl chains.[3][5] As the polarity of the alcohol increases (e.g., from ethanol to methanol), a slight decrease in solubility might be observed as the solvent becomes less able to solvate the long octyl chain.

-

Low Solubility in Aqueous Media: The molecule is anticipated to have low solubility in water and aqueous buffers.[9][10] The energetic cost of disrupting the strong hydrogen bonding network of water to accommodate the large, non-polar octyl group is high, leading to unfavorable dissolution.[5] This is a common characteristic of esters with long alkyl chains.[20]

Relationship Between Solvent Properties and Solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to determining and understanding the solubility profile of this compound. By employing the gold-standard shake-flask method and a systematic approach to solvent selection and data analysis, researchers can generate the critical data needed for formulation development, process chemistry, and regulatory submissions. The principles and methodologies described herein are broadly applicable to the characterization of other poorly water-soluble compounds, providing a foundational framework for robust physicochemical analysis in a research and development setting.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Physical Properties of Esters. Retrieved from [Link]

- Glomme, A., et al. (2005). A miniaturized version of the shake-flask method for solubility determination. Journal of Pharmaceutical Sciences, 94(1), 1-8.

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Chemistry LibreTexts. (2021). Physical Properties of Esters. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-